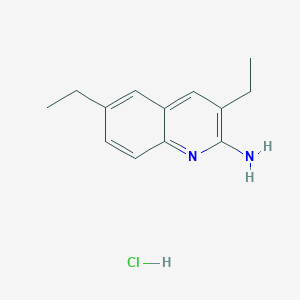
2-Amino-3,6-diethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,6-diethylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-diethylquinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 2-aminoquinoline with ethyl halides under basic conditions to introduce the ethyl groups at the 3 and 6 positions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,6-diethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3,6-diethylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,6-diethylquinoline hydrochloride depends on its application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The exact molecular targets and pathways involved can vary, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: Lacks the ethyl groups at the 3 and 6 positions.
3,6-Diethylquinoline: Lacks the amino group at the 2 position.
2-Amino-3-ethylquinoline: Has only one ethyl group at the 3 position.
Uniqueness
2-Amino-3,6-diethylquinoline hydrochloride is unique due to the presence of both amino and ethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
1171963-23-7 |
|---|---|
Fórmula molecular |
C13H17ClN2 |
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
3,6-diethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
Clave InChI |
ALHIQAMVDVSOJL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=C(N=C2C=C1)N)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


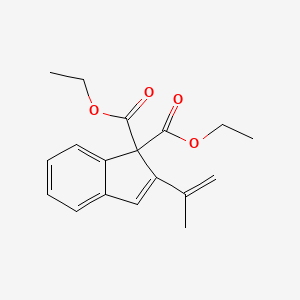
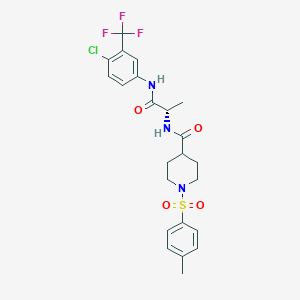
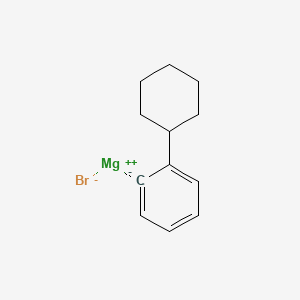

![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
![7-(3-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12637273.png)

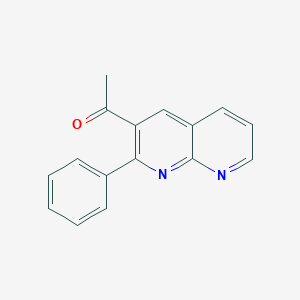
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
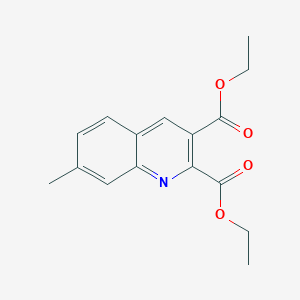

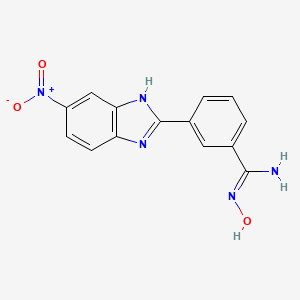
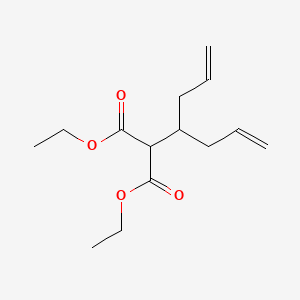
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
